molecular formula C14H14BrN B3282622 (S)-3-Bromo-N-(1-phenylethyl)-aniline CAS No. 753483-60-2

(S)-3-Bromo-N-(1-phenylethyl)-aniline

Cat. No.: B3282622
CAS No.: 753483-60-2
M. Wt: 276.17 g/mol
InChI Key: XBAYGDUZTFAECB-NSHDSACASA-N
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Description

(S)-3-Bromo-N-(1-phenylethyl)-aniline is a chiral compound that features a bromine atom at the 3-position of the aniline ring and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Bromo-N-(1-phenylethyl)-aniline typically involves the bromination of aniline derivatives followed by the introduction of the chiral phenylethyl group. One common method includes the following steps:

    Bromination: Aniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromoaniline.

    Chiral Amine Introduction: The 3-bromoaniline is then reacted with (S)-1-phenylethylamine under conditions that promote nucleophilic substitution, such as heating in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Bromo-N-(1-phenylethyl)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, yielding N-(1-phenylethyl)-aniline.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: N-(1-phenylethyl)-aniline.

    Substitution: Corresponding substituted aniline derivatives.

Scientific Research Applications

(S)-3-Bromo-N-(1-phenylethyl)-aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-3-Bromo-N-(1-phenylethyl)-aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The bromine atom and chiral center play crucial roles in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Bromo-N-(1-phenylethyl)-aniline: The enantiomer of the compound, differing in the spatial arrangement of the phenylethyl group.

    3-Bromo-N-(2-phenylethyl)-aniline: A structural isomer with the phenylethyl group attached at a different position.

    3-Chloro-N-(1-phenylethyl)-aniline: A similar compound where the bromine atom is replaced with a chlorine atom.

Uniqueness

(S)-3-Bromo-N-(1-phenylethyl)-aniline is unique due to its specific chiral configuration and the presence of the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts. This uniqueness makes it valuable for specific applications where chirality and halogen substitution are critical factors.

Properties

IUPAC Name

3-bromo-N-[(1S)-1-phenylethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAYGDUZTFAECB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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